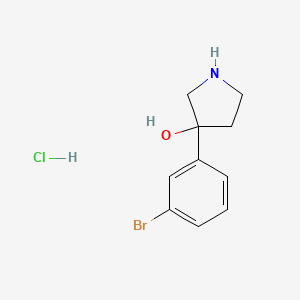
3-(3-Bromophenyl)pyrrolidin-3-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H13BrClNO and a molecular weight of 278.6 g/mol.
准备方法
The synthesis of 3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism of action of 3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
- 3-(3-chlorophenyl)pyrrolidin-3-ol hydrochloride
- 3-(3-fluorophenyl)pyrrolidin-3-ol hydrochloride
- 3-(3-methylphenyl)pyrrolidin-3-ol hydrochloride
These compounds share a similar pyrrolidine ring structure but differ in the substituents on the phenyl ringFor example, the bromine atom in 3-(3-bromophenyl)pyrrolidin-3-ol hydrochloride may enhance its reactivity in certain chemical reactions compared to its chloro or fluoro analogs .
属性
分子式 |
C10H13BrClNO |
|---|---|
分子量 |
278.57 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10;/h1-3,6,12-13H,4-5,7H2;1H |
InChI 键 |
KTFMMNSNXWDUKU-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(C2=CC(=CC=C2)Br)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


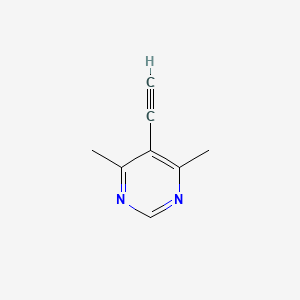
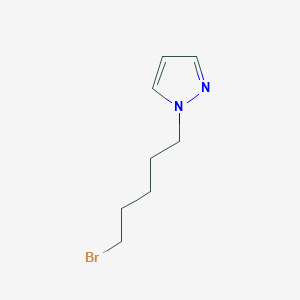
![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)
![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)
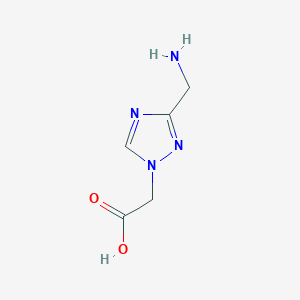
![3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13549171.png)

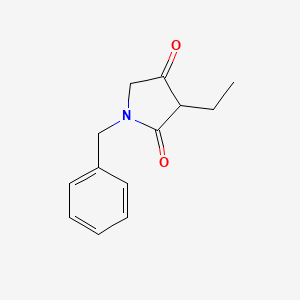
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)

![2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride](/img/structure/B13549198.png)
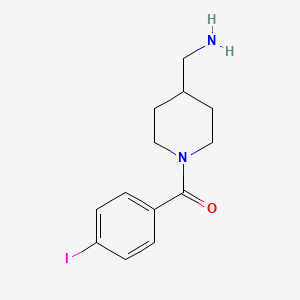
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)
